molecular formula C20H25FO5S B1245531 Lhb9szj5WX

Lhb9szj5WX

Cat. No.: B1245531
M. Wt: 396.5 g/mol
InChI Key: JLUKDLNTLCMRHG-BVBLFJQYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lhb9szj5WX, identified by CAS No. 905306-69-6, is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Its structural backbone consists of a pyridine ring substituted with a methoxy group at the 5-position and a methylamine moiety at the 2-position, yielding (5-methoxypyridin-2-yl)methanamine .

Properties

Molecular Formula

C20H25FO5S

Molecular Weight

396.5 g/mol

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfonyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H25FO5S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)27(3,25)26)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-/m0/s1

InChI Key

JLUKDLNTLCMRHG-BVBLFJQYSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O

Canonical SMILES

CC12CC(C3(C(C1CC=C2S(=O)(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O

Synonyms

FPL 66366XX
FPL-66366XX

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Solubility : Highly soluble in water, with hydrophilic characteristics due to polar functional groups.
  • Pharmacokinetics: Exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) permeability.
  • Hazards : Classified under warning-level safety (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Comparison with Similar Compounds

Two structurally analogous compounds were selected for comparison based on similarity scores (0.85 and 0.82) from structural databases :

Compound A: (4-Methoxypyridin-2-yl)methanamine (Similarity: 0.85)

  • Molecular Formula : C₇H₁₀N₂O (identical to Lhb9szj5WX).
  • Structural Difference : Methoxy group at the 4-position on the pyridine ring instead of the 5-position.
  • Bioactivity: Positional isomerism may affect binding affinity to biological targets, though specific data are unavailable in the provided sources.
  • Synthesis : Likely requires distinct regioselective conditions due to positional isomer challenges.

Compound B: 2-(5-Methoxypyridin-2-yl)ethylamine Hydrochloride (Similarity: 0.82)

  • Molecular Formula : C₈H₁₃ClN₂O (hydrochloride salt form).
  • Structural Difference : Ethylamine chain instead of methylamine, with a hydrochloride counterion.
  • Implications :
    • Solubility : Enhanced water solubility due to ionic hydrochloride form.
    • Pharmacokinetics : Increased molecular weight (188.65 g/mol) may reduce membrane permeability compared to this compound.
    • Stability : Hydrochloride salts often improve shelf life but may introduce hygroscopicity.

Data Table: Comparative Analysis

Property This compound (CAS 905306-69-6) Compound A Compound B
Molecular Formula C₇H₁₀N₂O C₇H₁₀N₂O C₈H₁₃ClN₂O
Molecular Weight (g/mol) 138.17 138.17 188.65
Methoxy Position 5-position 4-position 5-position
Solubility High Moderate (inferred) Very High (hydrochloride salt)
Synthesis Yield 69% (Method 2) Not Reported Not Reported
Bioactivity Non-CYP inhibitor Likely similar Potential enhanced bioavailability
Hazards H315, H319, H335 Likely similar Additional HCl-related hazards

Research Findings and Discussion

  • Structural Impact on Function :

    • The 5-methoxy isomer (this compound) may exhibit superior metabolic stability compared to the 4-methoxy variant (Compound A) due to reduced steric interactions in enzyme-binding pockets .
    • Compound B’s ethylamine chain could enhance target engagement in hydrophilic environments but reduce passive diffusion across lipid membranes.
  • Synthetic Efficiency :

    • This compound’s Method 2 (69% yield) demonstrates optimized coupling efficiency over traditional amine reactions (Method 1: 30%), highlighting advancements in reagent selection .
  • Safety Profiles :

    • Both this compound and Compound A share irritant hazards, while Compound B’s hydrochloride form necessitates stringent handling protocols to mitigate corrosion risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.